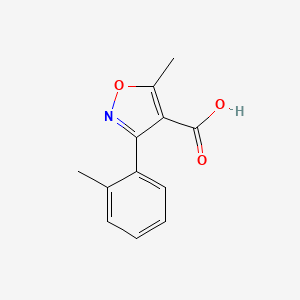
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (MMPP) is an amine compound that has been studied for its potential applications in various scientific fields. It is a white crystalline powder that is soluble in water and has a melting point of approximately 150°C. MMPP has been widely used in the synthesis of various compounds, including drugs and pharmaceuticals, as well as in the production of various materials. MMPP has also been studied for its potential therapeutic applications, such as in the treatment of depression and anxiety.
Wissenschaftliche Forschungsanwendungen
Food Flavoring and Analysis
Branched aldehydes, including compounds similar to the target molecule, are significant in food products for their flavoring properties. The production and degradation pathways of these compounds from amino acids in both fermented and non-fermented products have been extensively reviewed, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).
Renewable Feedstocks
The use of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives showcases the application of related amine functionalities in creating sustainable materials. This area of research focuses on transforming triglycerides into fatty amines and amides, which are critical in industrial applications (Biswas et al., 2008).
Volatile Organic Compound Analysis
In medical research, the analysis of volatile organic compounds (VOCs) for non-invasive diagnostics has been a significant area. Studies have found specific VOCs as potential biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), demonstrating the relevance of amine-related functionalities in developing diagnostic tools (Van Malderen et al., 2020).
Chemical Synthesis and Drug Design
The synthesis and application of compounds with functionalities similar to "2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine" in drug design and development have been extensively reviewed. For example, minor groove binders like Hoechst 33258, which shares a similar nitrogen-containing structure, have been utilized in fluorescent DNA staining and serve as starting points for drug design due to their DNA binding properties (Issar & Kakkar, 2013).
Environmental and Industrial Applications
The degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes highlights the environmental relevance of such functionalities. These processes are crucial for the treatment of toxic and hazardous compounds in water, showcasing the environmental application of amine-functionalized compounds (Bhat & Gogate, 2021).
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, the others being mu and delta opioid receptors. They play a crucial role in pain perception, mood regulation, and stress response .
Mode of Action
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the perception of pain, a reduction in depressive symptoms, and a decrease in the effects of stress .
Biochemical Pathways
It is known that kor antagonists can influence the release of various neurotransmitters, including dopamine and serotonin, which can affect mood and pain perception .
Result of Action
The molecular and cellular effects of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine’s action are primarily related to its antagonistic activity at the KOR. By blocking this receptor, the compound can reduce pain perception, alleviate depressive symptoms, and decrease the effects of stress .
Eigenschaften
IUPAC Name |
2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIMMHBFBAOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640855 |
Source


|
| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933724-18-6 |
Source


|
| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)









